molecular formula C17H17BrN2O3 B11555042 2-(4-bromo-2-methoxyphenoxy)-N'-[(1E)-1-phenylethylidene]acetohydrazide

2-(4-bromo-2-methoxyphenoxy)-N'-[(1E)-1-phenylethylidene]acetohydrazide

Cat. No.: B11555042
M. Wt: 377.2 g/mol
InChI Key: VCKKAKZXMHTSGW-XDHOZWIPSA-N
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Description

2-(4-bromo-2-methoxyphenoxy)-N’-[(1E)-1-phenylethylidene]acetohydrazide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a bromo and methoxy substituted phenoxy group, an acetohydrazide moiety, and a phenylethylidene group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-methoxyphenoxy)-N’-[(1E)-1-phenylethylidene]acetohydrazide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the bromination of 2-methoxyphenol to obtain 4-bromo-2-methoxyphenol.

    Acetohydrazide Formation: The brominated phenol is then reacted with chloroacetyl chloride to form 2-(4-bromo-2-methoxyphenoxy)acetohydrazide.

    Condensation Reaction: Finally, the acetohydrazide is condensed with 1-phenylethylidene to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to ensure high yield and purity.

    Purification Techniques: Employing methods like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2-methoxyphenoxy)-N’-[(1E)-1-phenylethylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the hydrazide moiety.

    Substitution: The bromo group can be substituted with other nucleophiles to create derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Including amines, thiols, or alkoxides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution can result in various functionalized phenoxy compounds.

Scientific Research Applications

2-(4-bromo-2-methoxyphenoxy)-N’-[(1E)-1-phenylethylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-methoxyphenoxy)-N’-[(1E)-1-phenylethylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2-(2-((2-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate
  • 4-bromo-2-(2-((4-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
  • 2-[5-bromo-4-[(E)-hydroxyiminomethyl]-2-methoxyphenoxy]acetohydrazide

Uniqueness

2-(4-bromo-2-methoxyphenoxy)-N’-[(1E)-1-phenylethylidene]acetohydrazide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. Its structure allows for diverse modifications, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H17BrN2O3

Molecular Weight

377.2 g/mol

IUPAC Name

2-(4-bromo-2-methoxyphenoxy)-N-[(E)-1-phenylethylideneamino]acetamide

InChI

InChI=1S/C17H17BrN2O3/c1-12(13-6-4-3-5-7-13)19-20-17(21)11-23-15-9-8-14(18)10-16(15)22-2/h3-10H,11H2,1-2H3,(H,20,21)/b19-12+

InChI Key

VCKKAKZXMHTSGW-XDHOZWIPSA-N

Isomeric SMILES

C/C(=N\NC(=O)COC1=C(C=C(C=C1)Br)OC)/C2=CC=CC=C2

Canonical SMILES

CC(=NNC(=O)COC1=C(C=C(C=C1)Br)OC)C2=CC=CC=C2

Origin of Product

United States

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